Tungstate

Übersicht

Beschreibung

Tungstate refers to the anionic form of tungsten, typically found in compounds such as sodium this compound (Na₂WO₄) and calcium this compound (CaWO₄). Tungstates are derived from tungstic acid and are known for their stability and versatility in various chemical processes. These compounds are integral in numerous industrial applications due to their unique properties, including high melting points and resistance to corrosion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tungstates can be synthesized through various methods, including:

Hydrothermal Method: This involves reacting tungsten trioxide (WO₃) with a suitable base, such as sodium hydroxide (NaOH), under high temperature and pressure conditions.

Sol-Gel Method: This method involves the transition of a solution into a gel to form tungstate compounds.

High-Temperature Calcination: This process involves heating tungsten-containing materials to high temperatures to form tungstates.

Industrial Production Methods: Industrially, tungstates are often produced from tungsten ores such as wolframite and scheelite. The ores are first concentrated and then treated with sodium carbonate or sodium hydroxide to form sodium this compound. This is followed by purification processes to obtain the desired this compound compound .

Analyse Chemischer Reaktionen

Tungstates undergo various chemical reactions, including:

Oxidation and Reduction: Tungstates can act as mild oxidizing agents.

Substitution Reactions: Tungstates can participate in substitution reactions where one ligand in the compound is replaced by another.

Condensation Reactions: Upon acidification, tungstate solutions condense to form isopolytungstates.

Common Reagents and Conditions:

Oxidizing Agents: Sodium this compound is commonly used with hydrogen peroxide (H₂O₂) for oxidation reactions.

Acidic Conditions: Hydrochloric acid (HCl) is often used to induce condensation reactions in this compound solutions.

Major Products:

Oxidation Products: Aldehydes and ketones from alcohol oxidation.

Condensation Products: Isopolytungstates from acidification.

Wissenschaftliche Forschungsanwendungen

Tungstates have a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tungstates primarily involves their ability to facilitate and catalyze various chemical reactions. As sources of tungsten ions, tungstates act as mild oxidizing agents, interacting with other substances to alter their chemical structure. This interaction often involves electron transfer, enhancing the reactivity of the compounds involved . In biological systems, sodium tungstate modulates enzymatic activities related to glucose production and utilization, providing potential therapeutic benefits for diabetes management .

Vergleich Mit ähnlichen Verbindungen

- Molybdates (MoO₄²⁻)

- Chromates (CrO₄²⁻)

- Vanadates (VO₄³⁻)

Tungstates are unique in their stability and mild oxidizing properties, making them valuable in various industrial and scientific applications.

Biologische Aktivität

Tungstate, particularly in the form of sodium this compound (Na₂WO₄), has garnered significant attention in biomedical research due to its diverse biological activities. This article explores the biological effects of this compound across various models, focusing on its antidiabetic properties, effects on cellular biochemical pathways, and its role in plant biology.

Antidiabetic Properties

Research indicates that sodium this compound exhibits notable antidiabetic effects, particularly in animal models of diabetes. A study conducted on streptozotocin-induced diabetic rats demonstrated that long-term administration of this compound significantly reduced serum glucose levels without affecting glycemia in healthy rats. The treatment improved hepatic glucose metabolism by restoring critical enzyme activities such as glucokinase and pyruvate kinase, which were impaired in diabetic conditions. Additionally, this compound treatment prevented diabetes-related morphological changes in the kidneys and ocular lens and reduced mortality rates among diabetic subjects .

Case Study: Long-term Effects on Diabetic Rats

| Parameter | Control (Healthy Rats) | Diabetic Rats (No Treatment) | Diabetic Rats (this compound Treatment) |

|---|---|---|---|

| Serum Glucose Concentration | Normal | Elevated | Reduced |

| Glucokinase Activity | Normal | Decreased | Normalized |

| Pyruvate Kinase Activity | Normal | Decreased | Restored |

| Kidney Morphology | Normal | Abnormal | Normalized |

This data highlights the potential of this compound as a therapeutic agent for managing diabetes and suggests its utility in long-term treatment protocols .

Effects on Cellular Biochemical Pathways

This compound's interaction with phosphate-dependent biochemical pathways is another area of interest. A study revealed that this compound can disrupt cellular phosphorylation processes, affecting energy cycling and enzyme regulation. In various liver cell lines, exposure to this compound altered the activity of cytosolic protein tyrosine kinases (cytPTK) and increased levels of cyclic adenosine monophosphate (cAMP), indicating complex responses that vary by cell type .

Summary of Findings on Cellular Effects

| Cell Line | This compound Concentration (mg/l) | Effect on cytPTK Activity | Effect on cAMP Levels |

|---|---|---|---|

| Clone-9 | ≥ 18 | Decreased | Increased by over 60% |

| H4IIE | 100 | No significant change | Increased |

| HepG2 | 1-100 | Increased by 70% at ≥ 2 | Modest increase (8-20%) |

These findings suggest that while this compound can enhance certain cellular signaling pathways, its effects are highly dependent on the cellular context and concentration used .

Role in Plant Biology

In plant research, this compound is utilized as a nitrate reductase (NR) inhibitor due to its ability to mimic molybdate. It has been shown to inhibit NR activity and affect root growth and microtubule formation. Studies indicate that this compound not only inhibits NR but also impacts other molybdoenzyme activities, highlighting its non-specific inhibitory properties .

Impact of this compound on Plant Enzymes

| Enzyme | Effect of this compound |

|---|---|

| Nitrate Reductase | Inhibition |

| Sulfite Oxidase | Inhibition |

| Xanthine Dehydrogenase | Inhibition |

The inhibition of these enzymes can lead to significant physiological changes in plants, including altered growth patterns and stress responses .

Eigenschaften

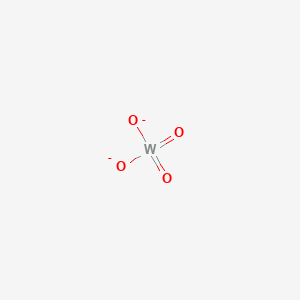

IUPAC Name |

dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.W/q;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYZMCDFOULPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4W-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51682-10-1 (Parent), Array | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

247.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12737-86-9, 51682-10-1 | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUNGSTATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0Y0WQ46I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.